molecular formula C20H15BrN2O4S2 B11655011 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

Cat. No.: B11655011
M. Wt: 491.4 g/mol
InChI Key: XMJXKHRGVOUMHN-YVLHZVERSA-N
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Description

3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(4-BROMOPHENYL)PROPANAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazolidinone ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(4-BROMOPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Synthesis of the thiazolidinone ring via condensation reactions.
  • Coupling of the bromophenyl group through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activity, making it a

Properties

Molecular Formula

C20H15BrN2O4S2

Molecular Weight

491.4 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C20H15BrN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10-

InChI Key

XMJXKHRGVOUMHN-YVLHZVERSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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